4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid
Overview
Description
4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid is a complex organic compound characterized by its unique structure, which includes bromine atoms, a phenoxy group, and a hydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of 2,4-dibromo-6-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2,4-dibromo-6-methylphenoxy)acetic acid. The next step involves the reaction of this intermediate with hydrazine hydrate to form the hydrazino derivative. Finally, the hydrazino derivative is reacted with succinic anhydride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amine group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The hydrazino group can form hydrogen bonds with biological molecules, while the bromine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylphenol: Shares the dibromo and methylphenol moieties but lacks the hydrazino and oxobutanoic acid groups.
2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride: Contains dibromo groups but has a different core structure.
Uniqueness
4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-[2-[2-(2,4-dibromo-6-methylphenoxy)acetyl]hydrazinyl]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Br2N2O5/c1-7-4-8(14)5-9(15)13(7)22-6-11(19)17-16-10(18)2-3-12(20)21/h4-5H,2-3,6H2,1H3,(H,16,18)(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQIYBGHABYQNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NNC(=O)CCC(=O)O)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Br2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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